molecular formula C13H18N2 B11833050 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

Cat. No.: B11833050
M. Wt: 202.30 g/mol
InChI Key: CLYUNZONNBWOAI-UPJWGTAASA-N
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Description

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-6-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the Phenyl Group: This step usually involves a Friedel-Crafts alkylation or acylation reaction, where the phenyl group is introduced onto the bicyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate specific reaction steps and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted derivatives, such as phenyl-substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine
  • **1-[(1R,6R,7S)-2-Azabicyclo[4.1.0]heptan-7-yl]methanamine

Uniqueness

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to the presence of the phenyl group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

InChI

InChI=1S/C13H18N2/c14-9-13-6-7-15-8-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,14H2/t11-,12-,13+/m1/s1

InChI Key

CLYUNZONNBWOAI-UPJWGTAASA-N

Isomeric SMILES

C1CNC[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)CN

Canonical SMILES

C1CNCC2C1(C2C3=CC=CC=C3)CN

Origin of Product

United States

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